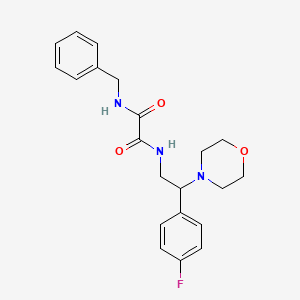

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Description

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a substituted morpholinoethyl moiety at the N2 position. The morpholinoethyl chain is further modified with a 4-fluorophenyl group, which introduces both lipophilic and electronic effects due to the fluorine substituent. This compound belongs to a broader class of oxalamides, which have been explored for diverse biological activities, including umami taste modulation and antimicrobial properties .

Structurally, the compound combines a rigid benzyl aromatic system with a flexible morpholinoethyl chain. Its synthesis likely involves coupling benzylamine with a pre-functionalized morpholinoethyl intermediate, followed by purification via chromatography or recrystallization, as seen in analogous oxalamide syntheses .

Properties

IUPAC Name |

N-benzyl-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c22-18-8-6-17(7-9-18)19(25-10-12-28-13-11-25)15-24-21(27)20(26)23-14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJENQUYQPONQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

Morpholinoethyl Group Addition: The morpholinoethyl group is added through a nucleophilic substitution reaction using morpholine and an alkylating agent.

Oxalamide Formation: The final step involves the formation of the oxalamide backbone through a condensation reaction between the intermediate compounds and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The activity and physicochemical properties of oxalamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound may enhance receptor binding compared to non-halogenated analogues (e.g., GMC-5 with a methoxyphenyl group) due to its electron-withdrawing nature and hydrophobic effects . Morpholine vs. Pyridine: The morpholine ring in the target compound likely reduces cytotoxicity compared to pyridine-containing S336 but may limit blood-brain barrier penetration due to higher polarity .

Solubility and Stability: The morpholinoethyl chain improves aqueous solubility relative to fully aromatic systems (e.g., GMC-1 with a bromophenyl group). However, isoindoline-dione derivatives like GMC-4 exhibit lower solubility due to planar, rigid structures .

Synthetic Accessibility: The target compound’s synthesis is more complex than simpler oxalamides (e.g., GMC series) due to the need for multi-step functionalization of the morpholinoethyl chain.

Umami Taste Modulation (Hypothetical)

The 4-fluorophenyl group could enhance binding affinity compared to S336’s dimethoxybenzyl group, though this requires experimental validation .

Antimicrobial Potential

The 4-fluorophenyl moiety is a common feature in antimicrobial agents (e.g., fluoroquinolones). Analogues like GMC-4 demonstrate moderate activity against Gram-positive bacteria, suggesting the target compound could be screened for similar effects .

Data Tables

Table 1: Structural Comparison of Oxalamide Derivatives

| Feature | Target Compound | S336 | GMC-4 |

|---|---|---|---|

| N1 Substituent | Benzyl | 2,4-Dimethoxybenzyl | 1,3-Dioxoisoindolin-2-yl |

| N2 Substituent | 4-Fluorophenyl-morpholinoethyl | Pyridin-2-ylethyl | 4-Fluorophenyl |

| Bioactivity | Hypothesized umami/antimicrobial | Umami agonist | Antimicrobial |

| Solubility | Moderate (polar groups) | High (pyridine) | Low (rigid core) |

Biological Activity

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 415.5 g/mol. The compound features a central oxalamide group linked to a benzyl moiety and a morpholinoethyl group substituted with a fluorophenyl ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Oxalamide Linkage : This is achieved through the reaction of benzylamine derivatives with oxalic acid or its derivatives.

- Substitution Reactions : Introducing the 4-fluorophenyl and morpholino groups through nucleophilic substitution methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods enable the production of high-purity compounds suitable for biological testing.

This compound exhibits its biological effects primarily through:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays indicate significant COX-1 and COX-2 inhibition with IC50 values suggesting potent anti-inflammatory activity.

- Modulation of Cell Signaling : It interacts with various protein receptors involved in inflammation, potentially altering signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit substantial anti-inflammatory effects. For instance:

- COX Inhibition : The compound's derivatives showed IC50 values ranging from 0.5 to 5 µM against COX-1 and COX-2 enzymes, indicating strong inhibitory potential.

- Albumin Denaturation Assay : Significant inhibition was observed in albumin denaturation tests, further supporting its role as an anti-inflammatory agent.

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation in various cancer types, potentially through the modulation of apoptotic pathways .

- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with key proteins involved in cancer progression, suggesting its utility as a lead compound for anticancer drug development.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Inflammatory Models : A recent study utilized animal models to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment.

- Cancer Cell Line Analysis : Research involving breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis rates, confirming its potential as an anticancer agent .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.